molecular formula C7H9N3O B580599 N-(5-methylpyridazin-3-yl)acetamide CAS No. 1314406-52-4

N-(5-methylpyridazin-3-yl)acetamide

Cat. No. B580599
CAS RN: 1314406-52-4
M. Wt: 151.169
InChI Key: POVHAQRJWOWXJB-UHFFFAOYSA-N
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Description

“N-(5-methylpyridazin-3-yl)acetamide” is an organic compound with the molecular formula C7H9N3O. It is a derivative of acetamide, which is the simplest amide of acetic acid . Acetamide derivatives have been reported to act as antimicrobial agents .


Synthesis Analysis

The synthesis of acetamide derivatives, including “N-(5-methylpyridazin-3-yl)acetamide”, often involves the use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds . The molecular structures of the new compounds are determined using the FT-IR and 1 H-NMR techniques .


Molecular Structure Analysis

The molecular structure of “N-(5-methylpyridazin-3-yl)acetamide” is determined using techniques such as FT-IR and 1 H-NMR . These techniques provide information about the functional groups present in the molecule and their arrangement.

Scientific Research Applications

Synthesis of Novel Compounds

“N-(5-methylpyridazin-3-yl)acetamide” is used in the synthesis of novel compounds bearing imidazo[2,1-b]thiazole scaffolds . These compounds are designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide .

Cytotoxicity Testing

The synthesized compounds are tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . This helps in understanding the potential of these compounds in cancer treatment.

Inhibitor Screening

The compounds are also screened for their inhibitory activity. For instance, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, with slightly higher inhibition on VEGFR2 than the hit compound, was found to be a potential inhibitor against MDA-MB-231 .

Drug Development

The results from the cytotoxicity testing and inhibitor screening can guide the development of new drugs. For example, the aforementioned compound showed more selectivity against MDA-MB-231 than HepG2 cell line , indicating its potential as a targeted drug for specific types of cancer.

Pharmacological Studies

Compounds bearing imidazo[2,1-b]thiazole scaffolds, which “N-(5-methylpyridazin-3-yl)acetamide” is used to synthesize, have been studied for their broad spectrum of pharmacological activities . These include antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .

CFTR Potentiators

The imidazo[2,1-b]thiazole scaffold compounds are also used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators . This suggests potential applications in the treatment of cystic fibrosis.

Future Directions

“N-(5-methylpyridazin-3-yl)acetamide” and its derivatives could be further explored for their potential applications, especially considering their antimicrobial properties . Future research could also focus on elucidating the exact mechanism of action of these compounds.

Mechanism of Action

Target of Action

N-(5-methylpyridazin-3-yl)acetamide is a chemical compound that is being widely researched due to its potential applications in various fields of science and industry. .

Mode of Action

The mode of action of N-(5-methylpyridazin-3-yl)acetamide is currently under investigation. As a derivative of pyrrolopyrazine, it may exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . .

Biochemical Pathways

Pyrrolopyrazine derivatives, to which this compound belongs, have been found to impact a variety of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

The molecular and cellular effects of N-(5-methylpyridazin-3-yl)acetamide’s action are currently under investigation. Given its potential range of biological activities, it may induce a variety of cellular responses .

properties

IUPAC Name

N-(5-methylpyridazin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-3-7(9-6(2)11)10-8-4-5/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVHAQRJWOWXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857086
Record name N-(5-Methylpyridazin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylpyridazin-3-yl)acetamide

CAS RN

1314406-52-4
Record name N-(5-Methylpyridazin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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